3-Allylglutarimide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

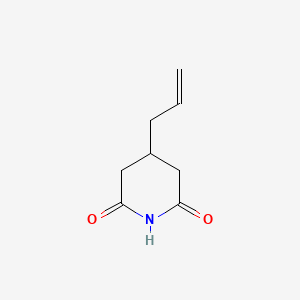

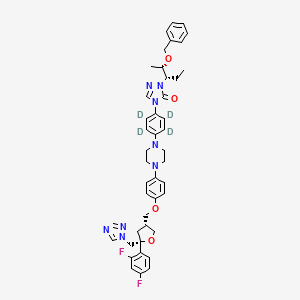

3-Allylglutarimide is a biochemical used in proteomics research . It has a molecular formula of C8H11NO2 and a molecular weight of 153.18 . It is also known by the name 4-(2-Propen-1-yl)-2,6-piperidinedione .

Molecular Structure Analysis

The molecular structure of 3-Allylglutarimide consists of a piperidinedione ring with an allyl group attached . The canonical SMILES representation is C=CCC1CC(=O)NC(=O)C1 .

Aplicaciones Científicas De Investigación

Asymmetric Syntheses of Aza-Sugars

3-Allylglutarimide derivatives have been utilized in the asymmetric syntheses of aza-sugars such as 6-deoxyfagomine, d-deoxyrhamnojirimycin, and d-rhamnono-1,5-lactam. These compounds are of significant interest due to their regio- and diastereoselectivity, showcasing the versatility of 3-Allylglutarimide in synthetic chemistry for producing biologically active molecules (Fu et al., 2009).

Broad-Spectrum Chemokine Inhibitors

A series of N-substituted 3-aminoglutarimides, a class related to 3-Allylglutarimide, have been synthesized and evaluated for their inhibitory activity against a range of chemokines. These compounds have shown promise as broad-spectrum chemokine inhibitors, with potential applications in treating inflammation and autoimmune diseases. Among these, certain derivatives were found to be highly potent, with activity in the nanomolar range, indicating their potential as therapeutic agents (Fox et al., 2002).

Modulation of Tubulin Polymerization

Research on allyl-containing compounds such as diallyl trisulfide has shown significant biological activities, including the suppression of the proliferation and induction of apoptosis in human colon cancer cells. These effects are mediated through oxidative modification of β-tubulin, highlighting the potential of allyl compounds in cancer treatment. This suggests that derivatives of 3-Allylglutarimide could similarly affect tubulin dynamics and thereby influence cell division and cancer progression (Hosono et al., 2005).

Analgesic Activity

The synthesis and structure-activity relationship study of 1-Allyl-3-(2-chlorobenzoyl) thiourea, a compound structurally related to 3-Allylglutarimide, have demonstrated analgesic activity. This showcases the potential of allyl-substituted compounds in the development of new analgesic drugs, indicating the broader applicability of this chemical functionality in medicinal chemistry (Shalas et al., 2016).

Immunomodulatory Effects of Statins

Although not directly related to 3-Allylglutarimide, the study of statins' immunomodulatory effects sheds light on the potential of small molecules to influence immune responses. Statins, known for their cholesterol-lowering effects, also exhibit immunomodulatory properties that could be relevant to the study of related compounds like 3-Allylglutarimide (Johnson et al., 2003).

Direcciones Futuras

Propiedades

IUPAC Name |

4-prop-2-enylpiperidine-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-2-3-6-4-7(10)9-8(11)5-6/h2,6H,1,3-5H2,(H,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBLMGXRDBAQIBS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1CC(=O)NC(=O)C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50717252 |

Source

|

| Record name | 4-(Prop-2-en-1-yl)piperidine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50717252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Allylglutarimide | |

CAS RN |

918868-36-7 |

Source

|

| Record name | 4-(Prop-2-en-1-yl)piperidine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50717252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,4-Dimethyl-1H-imidazo[4,5-F]quinoline](/img/structure/B587094.png)

![(1R,12R,13S)-13-hydroxy-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,17-tetraen-16-one](/img/structure/B587102.png)

![disodium 7-[4-chloro-6-(N-ethyl-o-toluidino)-1,3,5-triazin-2-ylamino]-4-hydroxy-3-(4-methoxy-2-sulfo](/img/no-structure.png)

![Phenyl (4-{4-[4-(methoxymethoxy)phenyl]piperazin-1-yl}phenyl)carbamate](/img/structure/B587107.png)

![4-[4-(4-O-Methoxymethyl-4-hydroxyphenyl)-1-piperazinyl]phenyl]carbamic Acid-d4 Phenyl Ester](/img/structure/B587108.png)

![4-[4-[4-(Methoxymethoxy)phenyl]-1-piperazinyl]benzenamine](/img/structure/B587111.png)